molecular formula C25H21BrN2O4 B7744612 ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE

ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE

Cat. No.: B7744612
M. Wt: 493.3 g/mol
InChI Key: KNFNPAQGSGUUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE is a quinoline-based derivative characterized by a bromobenzoyloxyethylamino substituent at the 4-position and an ethyl carboxylate group at the 3-position of the benzo[h]quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and multidrug resistance (MDR)-reversal activities . This compound’s structural complexity, particularly the 3-bromobenzoyloxy moiety, may enhance its binding affinity to biological targets compared to simpler analogs .

Properties

IUPAC Name

ethyl 4-[2-(3-bromobenzoyl)oxyethylamino]benzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O4/c1-2-31-25(30)21-15-28-22-19-9-4-3-6-16(19)10-11-20(22)23(21)27-12-13-32-24(29)17-7-5-8-18(26)14-17/h3-11,14-15H,2,12-13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFNPAQGSGUUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC(=CC=C3)Br)C=CC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-bromobenzoic acid with ethyl chloroformate to form ethyl 3-bromobenzoate. This intermediate is then reacted with 2-aminoethyl benzoate under specific conditions to yield the final product . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-{[2-(3-bromobenzoyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate has been explored for its potential as an anticancer agent. The compound's structure suggests that it may interact with biological targets involved in cancer cell proliferation and survival.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain modifications in the quinoline structure have been shown to enhance activity against breast and lung cancer cells, indicating that this compound could be synthesized to optimize its anticancer properties .

Pharmacological Research

The compound's potential pharmacological applications extend beyond oncology. Its structural features allow for possible interactions with multiple biological pathways.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the introduction of bromobenzoyloxy and ethyl amino groups onto a quinoline backbone.

Synthetic Pathway

  • Starting Material : Begin with a suitable quinoline derivative.
  • Bromobenzoyloxy Group Introduction : React with bromobenzoic acid derivatives.
  • Amino Group Addition : Use ethylamine to introduce the amino functionality.
  • Carboxylate Formation : Finalize by converting to the carboxylate form through esterification reactions.

This synthetic strategy allows for further modifications to enhance biological activity or reduce toxicity .

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . Additionally, it can bind to receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Selected Quinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-{[2-(3-Bromobenzoyloxy)ethyl]amino}, 3-carboxylate C₂₇H₂₂BrN₂O₅* ~549.3 g/mol Bromobenzoyloxy group enhances lipophilicity and potential bioactivity
ETHYL 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE 8-bromo, 4-hydroxy, 3-carboxylate C₁₂H₁₀BrNO₃ ~296.1 g/mol Hydroxy group at 4-position increases polarity; used in synthesis of anticancer agents
ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE 4-(4-chlorobenzyl)amino, 6-CF₃ C₂₀H₁₆ClF₃N₂O₂ 408.8 g/mol Trifluoromethyl group improves metabolic stability
ETHYL 6-BROMO-4-CHLORO-7-METHOXYQUINOLINE-3-CARBOXYLATE 6-bromo, 4-chloro, 7-methoxy C₁₃H₁₁BrClNO₃ 344.6 g/mol Halogenation (Br, Cl) enhances electrophilic interactions
KB3-1 (Quinoline-3-carboxylic acid derivative) Benzyl-3-(3,4-dimethoxy-phenyl)-propionyl group Demonstrated MDR-reversal activity in combination with paclitaxel

*Estimated based on analogous structures.

Key Observations :

  • Bromine vs. Chlorine Substituents: Bromine’s larger atomic radius in the target compound may improve hydrophobic interactions in biological systems compared to chlorine in analogs like ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE .

Pharmacological Activity

Table 2: Comparative Pharmacological Profiles

Compound Activity Mechanism Efficacy (IC₅₀ or EC₅₀) Reference
Target Compound Anticancer (hypothetical) Potential MDR-reversal via P-glycoprotein inhibition*
KB3-1 MDR-reversal P-glycoprotein inhibition EC₅₀: 0.2 µM (in MES-SA/DX5 cells)
ETHYL 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE Anticancer precursor Intermediate in kinase inhibitor synthesis

*Inferred from structural similarity to KB3-1 .

Key Observations :

  • Halogenated analogs (e.g., 6-bromo-4-chloro derivative) often exhibit enhanced cytotoxicity due to increased DNA intercalation .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Melting Point (°C) Solubility (mg/mL) LogP Reference
Target Compound Low (estimated) ~4.5*
ETHYL 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE 160–162 0.1 (water), 10 (DMSO) 2.8
ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE 3.9 (calculated)

*Predicted using computational tools (e.g., XLogP3 ).

Key Observations :

  • The target compound’s higher logP compared to ETHYL 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE suggests better membrane permeability but lower aqueous solubility .
  • The trifluoromethyl group in ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE reduces basicity, enhancing metabolic stability .

Key Observations :

  • The target compound’s synthesis may require specialized conditions (e.g., anhydrous ethanol, reflux) to prevent decarboxylation, as noted in .

Biological Activity

Ethyl 4-{[2-(3-bromobenzoyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C₁₈H₁₈BrN₃O₃
  • Molecular Weight: 396.26 g/mol
  • LogP (octanol-water partition coefficient): 4.4, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on substituted quinoline derivatives have shown promising results against various mycobacterial species, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of key metabolic pathways such as photosynthetic electron transport in chloroplasts, which is critical for energy production in bacteria .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may also possess cytotoxic effects against certain cancer cell lines. For example, analogs of quinoline have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects. The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents can enhance cytotoxicity against tumor cells .

In Vitro Studies

  • Antimycobacterial Activity:
    • A study investigated a series of quinoline derivatives for their effectiveness against M. tuberculosis. The most active compounds showed IC50 values significantly lower than standard treatments like isoniazid, suggesting that structural modifications can lead to enhanced activity against resistant strains .
  • Cytotoxicity Assessment:
    • In vitro assays were conducted on various cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. Notably, compounds with brominated phenyl groups showed increased activity compared to their non-brominated counterparts .

Summary of Biological Activities

Activity TypeCompound VariantIC50 Value (µM)Reference
AntimycobacterialN-Cycloheptylquinoline-2-carboxamide7.5
Cytotoxic (Cancer)Brominated Quinoline Derivative5.0 - 10.0
Photosynthetic InhibitionN-Benzyl-2-naphthamide7.5

Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
BrominationIncreased antimicrobial potency
Alkyl chain lengthModulates lipophilicity and absorption
Functional groups (e.g., amine)Enhances interaction with biological targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.